1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a useful research compound. Its molecular formula is C17H20N8 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 336.18109267 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibitCDK2 , a protein kinase involved in regulating the cell cycle .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby disrupting the cell cycle and potentially leading to cell death . This inhibition is likely due to the compound’s interaction with the ATP-binding site of CDK2 .
Biochemical Pathways
By inhibiting cdk2, it could affect the cell cycle, particularly the transition from g1 phase to s phase . This could lead to cell cycle arrest and apoptosis, especially in cancer cells .
Result of Action
Similar compounds have demonstrated cytotoxic activities against various cancer cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .
Biochemical Analysis
Biochemical Properties
The compound 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine has been found to interact with various enzymes and proteins, particularly CDK2 (Cyclin-Dependent Kinase 2), a key regulator of the cell cycle . The compound acts as an inhibitor of CDK2, thereby affecting cell cycle progression .
Cellular Effects
In terms of cellular effects, this compound has been shown to inhibit the growth of various cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and HepG-2 (hepatocellular carcinoma) cells . It influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through binding interactions with biomolecules, particularly CDK2 . By inhibiting CDK2, the compound interferes with the normal progression of the cell cycle, leading to cell growth inhibition and apoptosis .
Temporal Effects in Laboratory Settings
It has been observed that the compound’s cytotoxic activities against various cell lines are significant .
Biological Activity
The compound 1-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazine is a complex organic molecule with potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C17H24N4, with a molecular weight of approximately 300.4 g/mol. The structure features a cyclopenta[d]pyrimidine core fused with a pyrazolo[3,4-d]pyrimidine moiety, which contributes to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antimicrobial properties. A study conducted by Abd El-Salam et al. reported that synthesized pyrazolo derivatives demonstrated notable antibacterial and antifungal activity against various strains, suggesting that the compound may possess similar properties due to its structural characteristics .
Anti-inflammatory Properties
Several studies have highlighted the anti-inflammatory potential of compounds containing the pyrazolo[3,4-d]pyrimidine scaffold. For instance, compounds derived from this class have shown effective inhibition of prostaglandin synthesis, which is crucial in mediating inflammatory responses. The LD50 values for some derivatives indicate a favorable safety profile compared to established anti-inflammatory drugs like Diclofenac .
Antitumor Activity
The biological significance of pyrazolo[3,4-d]pyrimidines extends to anticancer research. Studies have suggested that these compounds can act as inhibitors of key enzymes involved in cancer progression and may induce apoptosis in cancer cells. The specific mechanisms often involve interference with signaling pathways critical for tumor growth and metastasis .
Synthesis and Evaluation
A notable study synthesized several pyrazolo[3,4-d]pyrimidine derivatives and evaluated their biological activities. The results indicated that compounds with specific substitutions on the piperazine ring exhibited enhanced anti-inflammatory and antimicrobial effects. For example, compound 7 from this series demonstrated an LD50 greater than 2457 mg/kg in acute toxicity tests, indicating a promising safety margin for further development .
Data Tables
Properties
IUPAC Name |
4-[4-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N8/c1-11-21-14-4-2-3-12(14)17(22-11)25-7-5-24(6-8-25)16-13-9-20-23-15(13)18-10-19-16/h9-10H,2-8H2,1H3,(H,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFAMAZWDFAOVLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4C=NN5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.